molecular formula C15H12ClNO4 B6409064 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid CAS No. 1261982-97-1

2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6409064
CAS No.: 1261982-97-1
M. Wt: 305.71 g/mol
InChI Key: WYGXWQUFTUGNKL-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H12ClNO4 This compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-9-3-4-10(11(7-9)15(19)20)8-2-5-13(16)12(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGXWQUFTUGNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691595
Record name 3'-Carbamoyl-4'-chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-97-1
Record name 3'-Carbamoyl-4'-chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method involves the following steps:

    Nitration: The starting material, 5-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino group is acylated with chloroformic acid to form the carbamoyl group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the chlorine atom at the appropriate position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 2-(3-Carbamoyl-4-hydroxyphenyl)-5-methoxybenzoic acid.

    Reduction: 2-(3-Aminomethyl-4-chlorophenyl)-5-methoxybenzoic acid.

    Substitution: 2-(3-Carbamoyl-4-alkylphenyl)-5-methoxybenzoic acid (depending on the substituent).

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid
  • 2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
  • 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine

Uniqueness

2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various research applications.

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